1,2-Difluoro-3,5-diiodobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H2F2I2 |
|---|---|
Molecular Weight |
365.89 g/mol |
IUPAC Name |
1,2-difluoro-3,5-diiodobenzene |
InChI |
InChI=1S/C6H2F2I2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
InChI Key |
XTVJAQZXRZUDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Difluoro 3,5 Diiodobenzene and Analogues
Strategies for the Di-iodination of Aromatic Systems
The introduction of two iodine atoms onto an aromatic ring, particularly one already bearing deactivating substituents like fluorine, is a challenging synthetic step that can be accomplished through several key methodologies.
Electrophilic aromatic substitution is a fundamental method for forging carbon-iodine bonds. Direct iodination of benzene (B151609) with molecular iodine (I₂) is generally inefficient as iodine is the least reactive halogen. jove.com To facilitate the reaction, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). jove.comorgoreview.com Common oxidizing agents include nitric acid, hydrogen peroxide (H₂O₂), and copper salts like CuCl₂. orgoreview.comlibretexts.org The reaction proceeds via the attack of the aromatic ring on the electrophilic iodine species, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
For less reactive substrates, such as those deactivated by fluorine atoms, more robust iodinating systems are often necessary. These systems typically involve an iodine source and an activator or catalyst. A notable "green" approach utilizes a system of elemental iodine and 30% aqueous hydrogen peroxide under solvent-free conditions. chem-soc.simdpi.com Other powerful reagents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often used with a catalytic amount of a strong acid like trifluoroacetic acid. organic-chemistry.org
Table 1: Common Electrophilic Iodination Systems
| Iodine Source | Activator / Oxidant / Catalyst | Typical Substrates |
|---|---|---|
| I₂ | HNO₃, H₂O₂, CuCl₂ | Activated and unactivated aromatic rings orgoreview.comlibretexts.org |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Gold(I) salts | Electron-rich arenes, various aromatic compounds organic-chemistry.org |
| 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts, Disulfides | Electron-rich aromatic compounds (anisoles, acetanilides) organic-chemistry.org |
| I₂ | Selectfluor | Benzene derivatives with bulky alkyl groups organic-chemistry.org |
| KI / I₂ | H₂O₂ | Methoxy-substituted benzenes, aryl alkyl ketones chem-soc.siorganic-chemistry.org |
Transition-metal catalysis offers a powerful alternative for the iodination of arenes, often proceeding under milder conditions and with greater selectivity than traditional electrophilic methods. thieme-connect.com These reactions can occur through various mechanisms, including C-H activation, where a metal catalyst facilitates the direct functionalization of a carbon-hydrogen bond. A wide array of transition metals, such as palladium, gold, copper, rhodium, and ruthenium, have been successfully employed in catalytic iodination reactions. thieme-connect.com
Gold(I) catalysis, for instance, can enable the efficient iodination of electron-rich arenes using N-Iodosuccinimide (NIS) as the iodine source. organic-chemistry.org Palladium-catalyzed methods are particularly advanced, allowing for the iodination of arenes via a formal metathesis reaction using other aryl iodides as the iodinating reagents. chinesechemsoc.org This C-H functionalization approach avoids the need for harsh oxidants and can provide access to complex aryl iodides that are difficult to obtain through classical methods. chinesechemsoc.org
Table 2: Examples of Metal-Catalyzed Iodination Reactions
| Metal Catalyst | Iodine Source | Reaction Type | Reference |
|---|---|---|---|
| Gold(I) | N-Iodosuccinimide (NIS) | Electrophilic Aromatic Substitution | organic-chemistry.orgthieme-connect.com |
| Palladium(II) | Aryl Iodides | C–H Activation / Metathesis | chinesechemsoc.org |
| Copper | Various | Halogen Exchange, C-H Activation, etc. | thieme-connect.com |
| Rhodium, Ruthenium | Various | C–H Activation | thieme-connect.com |
Halogen exchange, often referred to as the aromatic Finkelstein reaction, is a valuable method for preparing aryl iodides from the corresponding aryl bromides or chlorides. acs.org This transformation is typically achieved by treating the aryl halide with an iodide salt, such as sodium iodide (NaI). frontiersin.org Classically, these reactions require high temperatures and the use of a copper or nickel catalyst. acs.org
More recent advancements have led to the development of a metal-free, photo-induced aromatic Finkelstein reaction. frontiersin.org By irradiating a mixture of an aryl bromide, sodium iodide, and a catalytic amount of molecular iodine with UV light at room temperature, a clean and broadly applicable halogen exchange can be achieved to yield the desired aryl iodide. acs.orgfrontiersin.org This method provides a greener and more straightforward pathway for synthesizing aromatic iodides and diiodides. acs.org The Finkelstein reaction is a type of bimolecular nucleophilic substitution (S_N2) reaction used to replace a halogen atom with another. manac-inc.co.jp
Fluorination Routes to Difluorinated Aromatic Scaffolds (relevant for precursors)
The synthesis of the 1,2-difluorobenzene (B135520) core, the precursor to the target molecule, can be accomplished through several established fluorination strategies. These methods are crucial for introducing the fluorine atoms onto the aromatic ring before the subsequent iodination steps.
Nucleophilic aromatic substitution (S_NAr) is a primary mechanism for introducing fluorine into an aromatic ring. masterorganicchemistry.com In contrast to electrophilic substitution, S_NAr involves the attack of a nucleophile, such as a fluoride (B91410) ion, on an electron-deficient aromatic ring that contains a suitable leaving group. masterorganicchemistry.comallen.in The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. chemistrysteps.combyjus.com
The S_NAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com The first step, the nucleophilic attack that disrupts aromaticity, is typically the rate-determining step. chemistrysteps.com Consequently, the strength of the carbon-leaving group bond is less critical than in S_N1 or S_N2 reactions. This explains why fluorine, despite forming a very strong carbon-fluorine bond, can act as an effective leaving group in S_NAr reactions if the ring is sufficiently activated by other substituents. masterorganicchemistry.com Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. masterorganicchemistry.com
Table 3: Halogen Reactivity as Leaving Groups in S_NAr
| Halogen | Relative Rate of Departure | Reason |
|---|---|---|
| F | Fastest | The high electronegativity of fluorine strongly activates the ring for the rate-determining nucleophilic attack. masterorganicchemistry.comchemistrysteps.com |
| Cl | Intermediate | |
| Br | Intermediate | |
| I | Slowest | The inductive effect is weaker compared to fluorine, providing less stabilization for the intermediate. chemistrysteps.com |
Electrophilic fluorination introduces a fluorine atom using a reagent that acts as an "F⁺" source. wikipedia.org This approach is generally effective for electron-rich aromatic compounds. wikipedia.org Modern electrophilic fluorinating agents are typically N-F compounds, which are favored for their stability, safety, and ease of handling compared to highly reactive and hazardous reagents like elemental fluorine (F₂). wikipedia.orgchinesechemsoc.org
Prominent examples of these reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comalfa-chemistry.com These reagents can introduce fluorine atoms onto aromatic rings under mild conditions. alfa-chemistry.com A classic and highly relevant method for preparing fluoroarenes is the Balz-Schiemann reaction. This process involves the conversion of an arylamine (e.g., 2-fluoroaniline) into a diazonium salt, which is then isolated as a tetrafluoroborate (B81430) salt. Gentle heating of this salt leads to its decomposition, yielding the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. A modern variation of this process involves a photochemically induced fluorodediazoniation step, which can be performed in continuous flow mode to afford high selectivity and rapid reaction times for the synthesis of compounds like 1,2-difluorobenzene. acs.org
Table 4: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation / Formula | Characteristics and Applications |
|---|---|---|
| Selectfluor® | F-TEDA-BF₄ | Stable, versatile, and widely used for fluorinating enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.com |
| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and effective reagent for fluorinating a variety of compounds including aromatics and alkenes. wikipedia.orgalfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent synthesized from o-benzenedisulfonic acid. wikipedia.org |
Multi-step Convergent and Divergent Synthetic Sequences
The construction of complex molecules like 1,2-difluoro-3,5-diiodobenzene often relies on multi-step synthetic pathways. These can be broadly categorized as either linear, convergent, or divergent. rsc.org
Divergent synthesis , on the other hand, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. beilstein-journals.org This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry or for creating a range of materials with varied properties. Starting from 1,2-difluorobenzene, a divergent approach could be used to introduce iodine atoms at different positions, along with other functional groups. For example, a common intermediate could be selectively halogenated to yield various polyhalogenated derivatives. vanderbilt.edu
A hypothetical multi-step synthesis of this compound could start from the commercially available 1,2-difluorobenzene. A key challenge is the regioselective introduction of the two iodine atoms at the 3 and 5 positions. This can be achieved through a sequence of electrophilic aromatic substitution reactions, where the directing effects of the fluorine atoms are carefully managed.
Table 1: Hypothetical Multi-step Synthesis of this compound
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 1,2-Difluorobenzene | Nitrating agent (e.g., HNO₃/H₂SO₄) | 1,2-Difluoro-4-nitrobenzene |
| 2 | 1,2-Difluoro-4-nitrobenzene | Reducing agent (e.g., Sn/HCl or H₂/Pd-C) | 3,4-Difluoroaniline |
| 3 | 3,4-Difluoroaniline | Diazotization (NaNO₂/HCl) followed by Sandmeyer reaction (KI) | 1,2-Difluoro-4-iodobenzene |
| 4 | 1,2-Difluoro-4-iodobenzene | Iodinating agent (e.g., I₂/oxidizing agent) | This compound |
This linear sequence represents a plausible, though potentially low-yielding, route. Convergent and divergent strategies offer more sophisticated alternatives for accessing this and related structures.
Regioselectivity and Stereochemical Control in Halogenated Benzene Construction
The precise placement of substituents on the benzene ring is a cornerstone of synthetic organic chemistry. In the synthesis of polyhalogenated benzenes, achieving the desired regiochemistry is often challenging due to the complex interplay of electronic and steric effects.
The fluorine atoms in 1,2-difluorobenzene are ortho, para-directing and activating for electrophilic aromatic substitution. However, the steric hindrance between the two fluorine atoms can influence the position of incoming electrophiles. For the synthesis of this compound, direct iodination of 1,2-difluorobenzene is unlikely to be selective, as it would likely lead to a mixture of mono- and di-iodinated products with substitution at various positions. sorbonne-universite.fr
A more controlled approach involves the use of directing groups. For example, starting with 3,4-difluoroaniline, the amino group strongly directs iodination to the ortho and para positions. Subsequent removal of the amino group via diazotization and reduction would provide a route to specifically substituted diiododifluorobenzenes.
Regioselective lithiation followed by halogenation is another powerful tool. For instance, the lithiation of 1,3-difluoro-4,6-dihalobenzenes followed by iodination has been shown to proceed in excellent yields (>95%) to produce pentahalobenzenes. vanderbilt.edu This demonstrates the high degree of regiocontrol that can be achieved through careful selection of substrates and reagents.
Table 2: Regioselective Iodination of Aromatic Compounds
| Substrate | Reagent(s) | Product(s) | Regioselectivity | Reference |
| 3,5-Dichloroanisole | Ag₂SO₄/I₂ | 2-Iodo-3,5-dichloroanisole | Ortho to methoxy | nih.gov |
| 3,5-Dichlorophenol | Ag₂SO₄/I₂ | 2,4-Diiodo-3,5-dichlorophenol | Ortho and para to hydroxyl | nih.gov |
| 3,5-Dichloroaniline | Ag₂SO₄/I₂ | 4-Iodo-3,5-dichloroaniline | Para to amino | nih.gov |
| 1,3,5-Trimethylbenzene | I₂/F-TEDA-BF₄ | 2-Iodo-1,3,5-trimethylbenzene | High | thieme-connect.com |
While stereochemical control is not a factor in the planar benzene ring of this compound itself, it becomes crucial when considering the synthesis of its chiral derivatives or when the compound is used as a building block in the synthesis of more complex, three-dimensional molecules. In such cases, asymmetric synthesis methodologies would be required to control the formation of stereocenters. rsc.orgox.ac.uk
Sustainable and Green Chemistry Protocols in Fluoro-Iodoarene Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. mit.eduacs.org This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the synthesis of fluoro-iodoarenes, there is a growing emphasis on developing more sustainable methods.
Traditional methods for iodination often use stoichiometric amounts of harsh reagents and can generate significant waste. For instance, the use of oxidizing agents like nitric acid or chromium trioxide in conjunction with iodine can lead to the formation of toxic byproducts. jove.comajol.info
More environmentally benign approaches focus on the use of catalysts and safer solvents. For example, the use of catalytic amounts of acids or metal salts can promote iodination with higher efficiency and reduced waste. organic-chemistry.org The use of elemental iodine with an oxidant like hydrogen peroxide is also considered a greener alternative. jove.com
Solvent choice is another critical aspect of green chemistry. nih.gov Many organic solvents are volatile and toxic. The use of water, supercritical fluids, or ionic liquids as reaction media is being explored to reduce the environmental footprint of organic synthesis. pjoes.com Solvent-free reactions, where the reactants are mixed directly, represent an ideal scenario from a green chemistry perspective.
Table 3: Green Chemistry Approaches in Aryl Halide Synthesis
| Green Principle | Application in Fluoro-Iodoarene Synthesis | Example |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. acs.org | Catalytic additions and substitutions that avoid the use of stoichiometric reagents. |
| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives to reduce waste. mit.edu | Palladium-catalyzed cross-coupling reactions for C-C bond formation. rsc.org |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂. nih.govpjoes.com | Iodination reactions carried out in aqueous media. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. mit.edu | Photochemical reactions that can proceed at lower temperatures. acs.org |
| Waste Prevention | Designing syntheses to prevent waste, rather than treating or cleaning up waste after it has been created. mit.edu | One-pot syntheses that reduce the number of workup and purification steps. |
The development of sustainable protocols for the synthesis of this compound and its analogues is an ongoing area of research. By incorporating the principles of green chemistry, it is possible to create these valuable compounds in a more environmentally responsible manner.
Reactivity and Transformational Chemistry of 1,2 Difluoro 3,5 Diiodobenzene
Carbon-Carbon Bond Forming Reactions
The presence of two iodine atoms on the aromatic ring of 1,2-difluoro-3,5-diiodobenzene makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in the construction of more complex organic molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the creation of C-C bonds. beilstein-journals.org The reactivity of the C-I bonds in this compound makes it a suitable partner in several of these named reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. While specific examples with this compound are not prevalent in the searched literature, the Suzuki-Miyaura reaction is a general and widely used method for aryl-aryl bond formation. sorbonne-universite.frnih.gov The reaction of dihalobenzenes, such as m- or p-diiodobenzene, with arylboronic acids can lead to double coupling products. nih.gov It is plausible that this compound would undergo sequential or double Suzuki-Miyaura couplings to afford di- and tetra-arylated products. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial in controlling the selectivity between mono- and di-arylation.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. mdpi.comresearchgate.net This reaction offers a pathway to introduce vinyl groups onto the aromatic core of this compound. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. mdpi.com While direct examples with this compound were not found, the general applicability of the Heck reaction to aryl iodides suggests its potential for functionalizing this scaffold. beilstein-journals.orgresearchgate.net
Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl halide is a cornerstone for the synthesis of arylalkynes. wikipedia.orglibretexts.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org It is highly probable that this compound can be selectively mono- or di-alkynylated through Sonogashira coupling, providing access to a range of difluoro-substituted di(alkynyl)benzenes. Studies on related diiodobenzenes have shown that double Sonogashira coupling can be achieved. libretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. researchgate.net This reaction is known for its high reactivity and functional group tolerance. This compound could serve as the electrophilic partner in Negishi couplings, allowing for the introduction of various alkyl, vinyl, or aryl groups. The preparation of the requisite organozinc reagents is a key step in this process. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Potential Application with this compound |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Biaryl | Synthesis of poly-arylated difluorobenzene derivatives |
| Heck | Alkene | Arylalkene | Introduction of vinyl groups to the difluorobenzene core |
| Sonogashira | Terminal alkyne | Arylalkyne | Synthesis of difluoro-di(alkynyl)benzene derivatives |
Ullmann Coupling and Homocoupling Processes
The Ullmann coupling is a classic method for the formation of symmetrical biaryls from aryl halides, typically using copper catalysis. While modern palladium-catalyzed methods are often preferred, the Ullmann reaction can still be a viable option. It is conceivable that this compound could undergo intramolecular Ullmann-type coupling under certain conditions to form a strained benzyne (B1209423) intermediate, or intermolecularly to produce poly(difluorophenylene) structures. Homocoupling of aryl halides can also be promoted by various catalytic systems, leading to symmetrical biaryl products.
C-H Bond Activation and Direct Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds, avoiding the pre-functionalization of one of the coupling partners. beilstein-journals.orgmdpi.com In the context of this compound, the C-H bonds on the ring could potentially be activated and coupled with other aromatic systems. However, the high reactivity of the C-I bonds towards oxidative addition to palladium catalysts makes direct C-H activation on this specific substrate challenging without prior functionalization of the iodo groups. More commonly, dihaloarenes are used as the electrophilic partner in direct arylation reactions with other arenes. beilstein-journals.orgacs.org For instance, the reaction of 1,4-dibromo-2,5-difluorobenzene (B1294941) with thiophene (B33073) derivatives via direct arylation has been reported. mdpi.com
Carbon-Heteroatom Bond Forming Reactions
The electrophilic nature of the carbon atoms bearing the iodine and fluorine substituents, as well as the potential to convert the iodo groups into other functionalities, opens up avenues for the formation of carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution on Difluoro-diiodobenzene Scaffolds
Nucleophilic aromatic substitution (SNA) is a key reaction for introducing heteroatom nucleophiles onto an aromatic ring. masterorganicchemistry.com The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound activates the ring towards nucleophilic attack. While the iodine atoms are generally considered good leaving groups in transition-metal-catalyzed reactions, the fluorine atoms can also be displaced by strong nucleophiles under certain conditions, especially when activated by other electron-withdrawing groups. researchgate.netnih.gov The regioselectivity of such substitutions would be influenced by the positions of both the fluorine and iodine atoms. For example, in related difluoronitrobenzenes, the fluorine atoms are readily displaced by nucleophiles. nih.gov
Formation of Hypervalent Iodine Derivatives
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right, acting as oxidants and electrophilic group transfer agents. nii.ac.jpacs.orgnih.gov this compound could potentially be converted into difunctional hypervalent iodine reagents. For instance, treatment with an oxidizing agent in the presence of appropriate ligands could yield compounds of the type Ar(IX2)2, where X is a ligand such as acetate (B1210297) or trifluoroacetate. rsc.org These difunctional hypervalent iodine compounds could then be used in various synthetic transformations. The synthesis of hypervalent iodine(V) fluorides from iodoarenes using reagents like Selectfluor has also been reported, suggesting another potential transformation for this diiodo compound. beilstein-journals.org
An in-depth examination of the chemical behavior of this compound reveals its significant potential in advanced organic synthesis. This article explores the nuanced reactivity of this compound, particularly focusing on its capacity for halogen migration and selective functionalization, and its subsequent application as a foundational component for constructing intricate molecular structures.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For 1,2-difluoro-3,5-diiodobenzene, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for unambiguous structure confirmation.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The proton at the C4 position would appear as a doublet of doublets due to coupling with the adjacent fluorine at C2 and a smaller long-range coupling with the fluorine at C1. The proton at C6 would likely present as a doublet, primarily coupled to the adjacent fluorine at C1.
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. Due to the molecule's symmetry, six distinct carbon signals are anticipated. The carbons directly bonded to iodine (C3 and C5) would appear at a characteristically upfield chemical shift due to the heavy atom effect of iodine. The carbons attached to fluorine (C1 and C2) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a hallmark of fluorinated aromatics. The remaining two carbons (C4 and C6) will also show smaller two- and three-bond couplings to the fluorine atoms.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.com For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C1 and C2 positions. The chemical shifts of these fluorine atoms are influenced by the substitution pattern of the benzene (B151609) ring. alfa-chemistry.com The observed coupling between the two fluorine atoms (³JFF) would provide further structural confirmation.
Table 1: Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H4 | 7.60 - 7.80 | dd | ³JHF, ⁴JHF |
| H6 | 7.30 - 7.50 | d | ³JHF | |
| ¹³C | C1 | 150 - 155 | d | ¹JCF ≈ 250 |
| C2 | 148 - 153 | d | ¹JCF ≈ 250 | |
| C3 | 90 - 95 | s | ||
| C5 | 90 - 95 | s | ||
| C4 | 130 - 135 | d | ²JCF, ³JCF | |
| C6 | 125 - 130 | d | ²JCF | |
| ¹⁹F | F1 | -110 to -120 | d | ³JFF |
| F2 | -115 to -125 | d | ³JFF |
Note: Predicted values are based on data from analogous compounds and established principles of NMR spectroscopy.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, H4 and H6, although this coupling might be very small (a four-bond coupling, ⁴JHH).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for C4-H4 and C6-H6.
¹⁹F-¹H HOESY/NOESY: A Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could be used to determine the spatial proximity between the fluorine and proton nuclei, further confirming the regiochemistry.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₂F₂I₂), the expected monoisotopic mass is 365.8183 g/mol . HRMS analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm), thereby validating the molecular formula.
The mass spectrum would also reveal a characteristic isotopic pattern due to the presence of two iodine atoms. The fragmentation pathways under electron ionization (EI) or other ionization techniques would provide further structural information. Plausible fragmentation steps include:
Loss of an iodine atom to give the [M-I]⁺ fragment.
Subsequent loss of the second iodine atom to yield [M-2I]⁺.
Loss of a fluorine atom, although less common than the loss of iodine.
Cleavage of the aromatic ring under high-energy conditions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (monoisotopic) | Description |
| [M]⁺ | C₆H₂F₂I₂ | 365.8183 | Molecular Ion |
| [M-I]⁺ | C₆H₂F₂I | 238.9218 | Loss of one iodine atom |
| [M-2I]⁺ | C₆H₂F₂ | 112.0125 | Loss of two iodine atoms |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice.
Obtaining single crystals of this compound suitable for X-ray diffraction would allow for the unequivocal determination of its molecular structure in the solid state. The analysis would confirm the planar geometry of the benzene ring and provide precise measurements of the C-C, C-H, C-F, and C-I bond lengths and the bond angles within the molecule. The crystal structures of synthetic intermediates, such as a precursor diamine, could also be determined to monitor the transformation and confirm the regiochemistry at each synthetic step.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of chemical bonds and functional groups within the molecule.
For a molecule like this compound, one would expect to observe characteristic vibrational bands corresponding to:
C-H stretching: Typically in the 3100-3000 cm⁻¹ region.
C-C stretching within the aromatic ring: Generally found in the 1600-1400 cm⁻¹ region.
C-F stretching: Strong absorptions usually located in the 1350-1150 cm⁻¹ range.
C-I stretching: Expected at lower frequencies, typically below 700 cm⁻¹.
Bending modes (in-plane and out-of-plane) for C-H, C-F, and C-I bonds, which would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).
The precise frequencies and intensities of these vibrations are highly sensitive to the substitution pattern on the benzene ring. The relative positions of the fluorine and iodine atoms in the 1,2- and 3,5-positions, respectively, would create a unique spectral pattern. However, without experimental data or dedicated computational studies, a specific data table of IR and Raman peaks for this compound cannot be compiled.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Optical Property Evaluation
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).
For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring. The presence of both electron-withdrawing fluorine atoms and the heavier, more polarizable iodine atoms would influence the energies of the π-π* transitions. Typically, halogen substitution can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Fluorescence and phosphorescence (emission spectroscopy) measure the light emitted as the molecule relaxes from an excited electronic state. These properties are highly dependent on the molecule's structure and its environment. While many aromatic compounds are known to fluoresce, specific data on the emission properties, quantum yields, or excited-state lifetimes for this compound are not documented in the surveyed sources.
In the absence of specific research, a data table detailing the electronic absorption maxima (λmax), molar absorptivity (ε), and emission characteristics remains unavailable.
Computational and Theoretical Investigations
Quantum Mechanical and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule such as 1,2-Difluoro-3,5-diiodobenzene, DFT calculations can provide deep insights into its behavior.
The electronic structure of this compound is significantly influenced by its substituents. The fluorine atoms, being highly electronegative, act as strong sigma-electron withdrawing groups, while the iodine atoms, although less electronegative, are highly polarizable. DFT studies on related polyhalogenated pyridines and benzenes have shown that the presence of electron-donating or -withdrawing groups strongly impacts the geometry, electronic structure, and electrostatic properties of the molecule. researchgate.net For this compound, the fluorine atoms are expected to decrease the electron density of the benzene (B151609) ring.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within DFT, would reveal the partial charges on each atom. In similar fluoro-iodobenzenes, it has been shown that electron-withdrawing fluorine substituents increase the positive electrostatic potential on the iodine atoms. rsc.orgresearchgate.net This is a crucial factor in the molecule's ability to form non-covalent interactions.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. For polyhalogenated benzenes, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is often a σ*-orbital associated with the C-I bonds. The precise energies of these orbitals for this compound would require specific calculations, but the general nature of these orbitals can be inferred from studies on similar molecules.
A hypothetical representation of the expected charge distribution and frontier orbitals is summarized below:
| Property | Expected Characteristic for this compound |
| Charge on Fluorine Atoms | Highly negative |
| Charge on Iodine Atoms | Positive or slightly negative, with a positive σ-hole |
| Charge on Benzene Ring | Electron deficient due to fluorine substitution |
| HOMO | Primarily localized on the π-system of the benzene ring and iodine lone pairs |
| LUMO | Primarily localized on the σ* orbitals of the C-I bonds |
DFT calculations are instrumental in mapping out the reaction pathways for molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved. For instance, DFT has been used to study the mechanism of Ullmann coupling of 1,3-diiodobenzene (B1666199) on copper surfaces, revealing the geometries of intermediates and the role of the surface in the reaction. researchgate.net Similarly, DFT calculations have shed light on the formation of benzyne (B1209423) from the photolysis of 1,2-diiodobenzene, identifying the homolytic cleavage of the C-I bonds as a key step. researchgate.net
For this compound, DFT could be used to investigate its participation in reactions such as Suzuki or Sonogashira cross-coupling, which are common for aryl iodides. These calculations would identify the transition state structures and activation energies, providing insights into the reaction kinetics and regioselectivity.
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a substituted benzene like this compound, the benzene ring itself is largely planar. The primary conformational freedom would involve the slight out-of-plane bending of the C-F and C-I bonds.
A potential energy surface (PES) map can be generated by calculating the molecule's energy as a function of one or more geometric parameters, such as bond lengths or dihedral angles. For cyclic molecules, the PES can reveal the most stable conformations, such as the chair and boat forms of cyclohexane. saskoer.cachemistrysteps.com While this compound is a rigid molecule, a PES scan could be used to investigate the energetic cost of distorting the molecule from its planar equilibrium geometry. This information is valuable for understanding the molecule's flexibility and how it might interact with other molecules or surfaces.
Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a system of molecules, offering insights into the properties of liquids, solids, and solutions. In an MD simulation of this compound, the interactions between molecules would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
MD simulations on halobenzenes have been used to explore photodissociation pathways and the role of spin-orbit coupling. nih.govacs.orgacs.org For this compound in a condensed phase, MD simulations could be used to predict properties such as:
Density and phase behavior: Simulating the molecule at different temperatures and pressures can predict its melting point, boiling point, and the structure of its liquid and solid phases.
Solvation properties: By simulating the molecule in different solvents, its solubility and the structure of the solvation shell can be investigated.
Intermolecular interactions: MD simulations can provide detailed information about the types and strengths of intermolecular forces, such as van der Waals interactions and halogen bonding, which govern the condensed phase behavior.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The magnetic shielding tensors for each nucleus are calculated, and from these, the chemical shifts can be derived. nih.gov
For this compound, theoretical predictions of ¹³C and ¹⁹F NMR chemical shifts would be particularly useful. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. wisc.edu Studies on substituted benzenes have shown that good correlations can be obtained between experimental and calculated chemical shifts. modgraph.co.uk Such calculations can help in the assignment of complex spectra and in confirming the structure of the molecule.
An illustrative table of how theoretical and experimental NMR data might be compared for a related compound is shown below. Please note, this is example data for a different diiodobenzene derivative.
| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C-I | 92.5 | 93.1 |
| C-H | 138.0 | 137.5 |
Data is illustrative and not for this compound.
In-depth Analysis of Non-Covalent Interactions, with a Focus on Halogen Bonding
Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. mdpi.com For this compound, the most significant non-covalent interaction is expected to be halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. iucr.org
The iodine atoms in this compound are excellent halogen bond donors. The electron-withdrawing fluorine atoms on the benzene ring are expected to enhance the positive electrostatic potential of the σ-hole on the iodine atoms, thereby strengthening the halogen bonds they form. rsc.orgresearchgate.net Computational studies on similar molecules, such as diiodotetrafluorobenzenes, have confirmed the presence and strength of these interactions. nih.govacs.org
DFT calculations can be used to:
Visualize and quantify the σ-hole: The molecular electrostatic potential (MEP) can be mapped onto the electron density surface of the molecule to visualize the positive σ-hole on the iodine atoms. researchgate.net
Calculate the strength of halogen bonds: By studying the interaction of this compound with various halogen bond acceptors (e.g., Lewis bases), the interaction energies can be calculated to quantify the strength of the halogen bonds. mdpi.comsemanticscholar.org
Analyze the nature of the interaction: Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the electronic nature of the halogen bond. mdpi.com
The table below summarizes the expected characteristics of halogen bonding for this compound based on studies of related compounds.
| Feature | Expected Characteristic |
| Halogen Bond Donor | Iodine atoms |
| Effect of Fluorine Substituents | Enhances the strength of the halogen bond |
| Strength of Halogen Bond | Moderate to strong, depending on the acceptor |
| Directionality | Highly directional along the C-I axis |
σ-Hole Theory and Anisotropic Charge Density Distribution
The concept of the σ-hole is central to understanding the nature of halogen bonding. A σ-hole is a region of positive electrostatic potential located on a halogen atom, along the extension of the covalent bond to which it is attached. This positive region arises from the anisotropic distribution of electron density around the halogen. bldpharm.combldpharm.com The electron-withdrawing fluorine atoms on the this compound ring are expected to enhance the magnitude of the σ-hole on the iodine atoms.
Theoretical calculations are crucial for quantifying the electrostatic potential of such molecules. The strength of a halogen bond is directly related to the size and positive potential (VS,max) of the σ-hole. acs.org For comparison, related molecules such as 1,3-difluoro-5-(iodoethynyl)benzene exhibit a highly electrophilic iodine with a VS,max greater than 156 kJ mol–1. acs.org While specific VS,max values for this compound are not prominently documented in the reviewed literature, the presence of two ortho-fluorine atoms relative to one of the iodine atoms and a meta-fluorine to the other suggests a significant and electronically distinct σ-hole on each iodine. This asymmetry can lead to selective and directional interactions, a highly desirable feature in crystal engineering.
The anisotropic charge distribution is not limited to the halogen atoms. The entire molecule possesses a complex landscape of positive and negative electrostatic potential, influencing how it interacts with other molecules in its environment, including potential stacking interactions and weaker hydrogen bonds.
Halogen Bonding in Crystal Engineering and Supramolecular Assembly Design
Halogen bonding is a highly directional and specific non-covalent interaction, making it an invaluable tool in crystal engineering—the design and synthesis of solid-state structures with desired properties. nih.govnsf.gov The iodine atoms on this compound act as effective halogen bond donors, capable of forming strong and directional interactions with halogen bond acceptors such as nitrogen or oxygen atoms in other molecules.
The formation of co-crystals is a primary application of halogen bonding in this context. By selecting appropriate halogen bond acceptors, it is possible to guide the assembly of this compound into predictable supramolecular architectures, such as chains, sheets, or three-dimensional networks. nsf.gov Studies on analogous compounds, like 1,2-dibromo-4,5-difluoro-3,6-diiodobenzene, have demonstrated the formation of 2:1 co-crystals with pyridine-based acceptors, where strong I···N halogen bonds dictate the primary structure of the resulting trimolecular units. nih.gov The C–I···N bond angles in such complexes are typically linear, a hallmark of strong halogen bonds. nih.govnsf.gov
The combination of two iodine and two fluorine atoms on the benzene ring provides a unique substitution pattern that can be exploited to create complex, multi-component assemblies. The fluorine atoms can participate in weaker interactions, such as C–H···F hydrogen bonds, which can act as secondary structure-directing forces, further refining the crystal packing. The interplay between the strong, primary halogen bonds and these weaker secondary interactions is a key factor in determining the final solid-state architecture. The design of such systems is critical for developing new materials with tailored optical, electronic, or porous properties.
Applications in Materials Science and Advanced Organic Synthesis Research
Precursors for Advanced Organic Electronic Materials
The development of novel organic materials for electronic applications is a rapidly advancing field. 1,2-Difluoro-3,5-diiodobenzene serves as a critical starting material for several classes of these materials, owing to the influence of its halogen substituents on molecular assembly and electronic characteristics.
Conjugated polymers and oligomers are characterized by alternating single and double bonds, which allow for the delocalization of π-electrons and give rise to their unique electronic and optical properties. Fluorination of these conjugated systems is a widely used strategy to tune their energy levels and improve their performance in electronic devices. researchgate.net
Research has shown that fluorinated poly(p-phenylenevinylene)s (PPVs) can be synthesized using fluorinated monomers. mdpi.com The presence of fluorine atoms can enhance the electron-accepting properties of the polymer, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Stille coupling reaction is a common method for creating these polymers, and diiodo-functionalized aromatics like this compound can serve as key monomers in these polymerizations. mdpi.com
| Polymer Type | Monomer Example | Potential Application |
| Fluorinated Poly(p-phenylenevinylene) | This compound | Organic Light-Emitting Diodes (OLEDs) |
| Thienoisoindigo-based Polymers | Di-halogenated thienoisoindigo derivatives | Organic Field-Effect Transistors (OFETs) |
| Benzo[1,2-b:4,3-b']dithiophene Polymers | Di-halogenated BDT derivatives | Organic Photovoltaics (OPVs) |
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor.
On-surface synthesis is a bottom-up approach to create atomically precise one- and two-dimensional nanostructures directly on a substrate. nih.govresearchgate.net This technique often utilizes haloaromatic precursor molecules that undergo dehalogenation and subsequent coupling reactions upon thermal activation on a metal surface. uni-graz.atresearchgate.net
Graphene nanoribbons (GNRs), which are narrow strips of graphene, exhibit quantum confinement effects that open up a bandgap, making them promising for semiconductor applications. researchgate.netmpg.de The precise structure of the GNR, including its width and edge geometry, determines its electronic properties. mpg.de Dihalogenated and polyhalogenated benzene (B151609) derivatives are common precursors for GNR synthesis. uni-graz.at The iodine atoms in this compound can be selectively cleaved on a metal surface to form reactive radical species that then polymerize into well-defined GNRs or other 2D covalent networks. nih.govuni-graz.at The fluorine atoms remain in the final structure, providing a means to tune the electronic properties of the resulting nanostructure. researchgate.net
| Nanostructure | Synthesis Method | Precursor Type |
| Graphene Nanoribbons (GNRs) | On-surface synthesis | Dihalo- and polyhaloaromatics |
| 2D Covalent Organic Frameworks | Solution-phase or on-surface synthesis | Polyfunctionalized monomers |
Building Blocks for Complex Target Synthesis
Beyond materials science, this compound is a valuable building block for the construction of intricate molecular architectures in advanced organic synthesis. riken.jp Its di-functionality allows for the creation of macrocycles and diverse libraries of heterocyclic compounds.
Macrocycles and cyclophanes are large cyclic molecules that have applications in host-guest chemistry and molecular recognition. beilstein-journals.org The synthesis of these structures often relies on coupling reactions that can form large rings. The two iodine atoms of this compound provide two reactive sites for such cyclization reactions. For example, Sonogashira or Glaser coupling of diiodoaryl compounds with di-alkynes can lead to the formation of complex cyclophanes. beilstein-journals.org
Furthermore, the electron-deficient nature of the fluorinated aromatic ring can drive the formation of supramolecular assemblies through non-covalent interactions, such as halogen bonding. nih.govresearchgate.netacs.org The iodine atoms of this compound can act as halogen bond donors, interacting with electron-rich atoms to form well-ordered solid-state structures.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in pharmaceuticals and agrochemicals. nih.gov The development of efficient methods for the synthesis of diverse libraries of these compounds is a major focus of medicinal chemistry.
This compound can serve as a scaffold for the construction of various heterocyclic systems. The iodine atoms can be replaced through nucleophilic aromatic substitution or transformed via cross-coupling reactions to introduce a variety of functional groups and build up the heterocyclic rings. nih.govgoogle.com For example, palladium-catalyzed coupling reactions of diiodoaromatics are a powerful tool for the synthesis of complex diarylalkynes and other substituted benzenes that can be further elaborated into heterocyclic structures. researchgate.net
Chiral Scaffold Design and Asymmetric Synthesis Research
The search for literature on the use of this compound in the design of chiral scaffolds and as a component in asymmetric synthesis did not yield specific examples. Generally, fluorinated aromatic compounds are of great interest in medicinal chemistry and materials science due to the unique properties that fluorine atoms impart, such as altered electronic effects, lipophilicity, and metabolic stability. In asymmetric synthesis, chiral ligands and auxiliaries derived from fluorinated backbones can influence the stereochemical outcome of a reaction. However, no studies were identified that explicitly use the this compound isomer for these purposes. Research in this area often focuses on other substitution patterns of dihalo- or polyhalobenzenes.
Supramolecular Chemistry and Crystal Engineering via Directed Assembly
The fields of supramolecular chemistry and crystal engineering heavily rely on predictable intermolecular interactions to construct well-defined architectures. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (like iodine) and a nucleophilic site, is a powerful tool for directed self-assembly. Polyhalogenated benzenes, particularly those containing iodine and electron-withdrawing fluorine atoms, are excellent halogen bond donors.
Studies on various diiodotetrafluorobenzenes and other related molecules have demonstrated their utility in forming co-crystals and other supramolecular structures. The strength and directionality of the C–I···N or C–I···O halogen bonds are fundamental to this "crystal engineering" approach. Despite the high potential of this compound to act as a potent halogen bond donor, specific research detailing its use in forming supramolecular assemblies or in crystal engineering studies could not be located. The existing literature tends to focus on more symmetrically substituted or commercially available isomers.
Ligand Design and Catalysis Research
In the realm of catalysis, the electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. Fluorinated and iodinated aryl groups are often incorporated into ligand structures to modulate these properties. The iodine atoms on a benzene ring can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to build more complex ligand architectures. The fluorine atoms can fine-tune the electronic nature of the resulting ligand, which in turn affects the catalytic cycle.
While there is extensive research on the synthesis of ligands from various diiodo- and difluorobenzene isomers for applications in catalysis, no specific reports on the use of this compound as a precursor or component in ligand design were found. The reactivity of the C-I bonds makes it a plausible candidate for such applications, but its specific utility has not been documented in the available scientific literature.
Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity and Catalytic Transformations
The distinct electronic environment created by the two fluorine and two iodine substituents in 1,2-Difluoro-3,5-diiodobenzene opens up avenues for exploring novel reactivity and catalytic transformations. The carbon-iodine bonds are susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups. Future research will likely focus on developing new catalytic systems that can selectively activate one C-I bond over the other, enabling sequential and site-specific modifications. Moreover, the fluorine atoms can influence the reactivity of the aromatic ring, potentially enabling novel substitution or addition reactions. The investigation of its utility in halogen bonding-catalyzed reactions is another promising area of research.
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms involving this compound and to optimize reaction conditions, the application of advanced in-situ characterization techniques is crucial. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. This data is invaluable for elucidating reaction kinetics and identifying transient or unstable intermediates that may not be observable through traditional offline analysis. The use of these techniques will facilitate the rational development of more efficient and selective catalytic processes involving this diiodinated building block.
Integration into Next-Generation Functional Materials Architectures
The unique combination of fluorine and iodine atoms makes this compound an attractive candidate for incorporation into next-generation functional materials. The high atomic number of iodine suggests potential applications in materials with high refractive indices or as X-ray contrast agents. The fluorine atoms can enhance thermal stability, chemical resistance, and lipophilicity, which are desirable properties in many advanced materials. Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers with tailored optical, electronic, or mechanical properties. Its ability to form halogen bonds could also be exploited in the design of self-assembling materials and crystal engineering.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The rational design of new synthetic routes, catalysts, and materials based on this compound will be greatly accelerated by the synergistic integration of computational and experimental approaches. Density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, as well as to model reaction pathways and transition states. This theoretical insight can guide the design of experiments, reducing the amount of trial-and-error required. Conversely, experimental data can be used to validate and refine computational models, leading to a more accurate and predictive theoretical framework. This iterative cycle of prediction and verification will be instrumental in unlocking the full potential of this compound in various fields of chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
